molecular formula C13H20ClNO B1388728 4-(3,5-Dimethylphenoxy)piperidine hydrochloride CAS No. 308831-00-7

4-(3,5-Dimethylphenoxy)piperidine hydrochloride

Cat. No.: B1388728
CAS No.: 308831-00-7
M. Wt: 241.76 g/mol
InChI Key: WKZXXCKHOFPJHA-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)piperidine hydrochloride is a chemical compound with the CAS Number 308831-00-7 and a molecular formula of C13H19NO . It is supplied as a high-purity material for research and development purposes. As a piperidine derivative featuring a 3,5-dimethylphenoxy substituent, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Piperidine derivatives are frequently investigated for their potential biological activities. While specific pharmacological data for this exact isomer is limited in the public domain, closely related structural analogs are studied for a range of scientific applications. For instance, similar 4-(dimethylphenoxy)piperidine hydrochlorides are explored as lead compounds in neuropharmacology, with research suggesting potential for interaction with neurotransmitter receptors . Other piperidine-based structures are examined for their roles in various therapeutic areas, including as potential antidepressants or antipsychotics, due to their ability to interact with targets like serotonin transporters . The compound is readily available for research purposes. For example, a 500mg quantity is offered with high purity, though availability should be confirmed with the supplier . This product is intended for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

4-(3,5-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-7-11(2)9-13(8-10)15-12-3-5-14-6-4-12;/h7-9,12,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZXXCKHOFPJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-46-7
Record name Piperidine, 4-(3,5-dimethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Step 1: Synthesis of 4-(Dimethoxymethyl)pyridine Derivative

The initial step involves synthesizing a key intermediate, 4-(dimethoxymethyl)pyridine, which is achieved through the reaction of 4-pyridinecarboxaldehyde with a methylating agent such as trimethyl orthoformate, catalyzed by a protonic acid or solid acid catalyst.

Reaction Conditions:

  • Raw materials: 4-pyridinecarboxaldehyde and trimethyl orthoformate
  • Catalyst: Toluenesulfonic acid or phosphotungstic acid
  • Temperature: 20–80°C
  • Reaction time: 4–12 hours
  • Molar ratio: 1:2 (pyridine formaldehyde to methylating agent)

Data:

Parameter Value
Raw materials 100 g 4-pyridinecarboxaldehyde, 198.2 g trimethyl orthoformate
Catalyst Toluenesulfonic acid (0.5 g)
Reaction time 12 hours
Yield Approximately 70-80%

This step yields 4-(dimethoxymethyl)pyridine with high purity, serving as a precursor for subsequent reduction.

Step 2: Hydrogenation to Form 4-(Dimethoxymethyl)piperidine

The intermediate undergoes catalytic hydrogenation to introduce the piperidine ring:

  • Dissolving 4-(dimethoxymethyl)pyridine in an organic solvent such as methanol.
  • Adding a noble metal supported catalyst, such as ruthenium on titanium dioxide (Ru/TiO₂).
  • Purging with nitrogen to remove oxygen.
  • Hydrogenation at 2–4 MPa pressure and 40–100°C for 2–12 hours.

Research Findings:

  • A typical hydrogenation involves 7 hours at 50°C under 2 MPa hydrogen pressure.
  • The catalyst is recovered post-reaction for reuse.
  • The product, 4-(dimethoxymethyl)piperidine, is obtained via distillation under reduced pressure, yielding approximately 96% purity.

Conversion to 4-(3,5-Dimethylphenoxy)piperidine

Step 3: Aromatic Substitution Reaction

The core step involves coupling the piperidine derivative with 3,5-dimethylphenol:

  • Reacting 4-(dimethoxymethyl)piperidine with 3,5-dimethylphenol in the presence of a suitable catalyst, such as acid clay or phosphotungstic acid.
  • Conducted in an organic solvent like ethanol or methanol.
  • Elevated temperatures (around 80°C) facilitate nucleophilic aromatic substitution, forming the phenoxy linkage.

Research Data:

Parameter Value
Solvent Ethanol or methanol
Catalyst Acid clay or phosphotungstic acid
Temperature 80°C
Reaction time 4–8 hours
Yield 75–85%

Step 4: Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt:

  • Dissolving the phenoxy piperidine in anhydrous ethanol.
  • Adding hydrogen chloride gas or hydrochloric acid solution.
  • Stirring at room temperature until salt formation is complete.
  • Crystallization or evaporation yields the hydrochloride salt with high purity.

Summary of Preparation Data

Step Raw Materials Catalyst Conditions Yield Notes
1 4-pyridinecarboxaldehyde + trimethyl orthoformate Protonic/solid acid 20–80°C, 4–12h 70–80% Synthesis of intermediate
2 4-(dimethoxymethyl)pyridine Noble metal catalyst (Ru/Rh) 40–100°C, 2–12h, 2–4 MPa H₂ 96% Hydrogenation to piperidine
3 4-(dimethoxymethyl)piperidine + 3,5-dimethylphenol Acid catalyst ~80°C, 4–8h 75–85% Aromatic substitution
4 Phenoxy piperidine Hydrochloric acid Room temperature Quantitative Salt formation

Research Findings and Innovations

  • Catalyst Recycling: The hydrogenation catalysts (Ru/Rh supported) can be recovered and reused, reducing costs.
  • Reaction Optimization: Mild reaction conditions (20–80°C, 2–4 MPa H₂) ensure high selectivity and yield.
  • Purity Control: Recrystallization and distillation steps ensure product purity exceeds 99%.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

4-(3,5-Dimethylphenoxy)piperidine hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile chemical reactions, including:

  • Oxidation to form ketones or aldehydes.
  • Reduction to yield alcohols or amines.
  • Substitution reactions that modify the piperidine or phenoxy groups.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It is believed to influence neurotransmitter systems, which may have implications for mood regulation and cognition. Research indicates that it may modulate specific molecular targets within biological systems.

Medicine

The compound is under investigation for its therapeutic applications. Notably:

  • It has been explored as a precursor for drug development aimed at treating neurological disorders and certain types of cancer.
  • Its structural similarity to other piperidine derivatives suggests potential efficacy in antiviral applications, particularly against HIV.

Trypanocidal Activity

A study optimized piperidine derivatives targeting N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of sleeping sickness. The optimized compounds exhibited improved potency (IC50 = 0.1 µM) against NMT compared to earlier iterations, highlighting the potential of piperidine derivatives in combating parasitic infections .

HIV Inhibition

Research has shown that piperidine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting HIV replication. The selectivity index (SI) for these compounds was significantly enhanced, indicating low cytotoxicity alongside effective antiviral activity .

Comparative Analysis Table

Application AreaSpecific UseNotable Findings
ChemistryIntermediate for organic synthesisVersatile reactions including oxidation and substitution
BiologyNeurotransmitter modulationPotential influence on mood and cognition
MedicineDrug development precursorInvestigated for neurological disorders and antiviral activity

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

  • Molecular Formula: C₁₈H₂₁NO•HCl
  • Molecular Weight : 303.83
  • Key Differences: Substituent: Diphenylmethoxy vs. 3,5-dimethylphenoxy. The diphenylmethoxy group increases steric bulk and lipophilicity compared to the smaller dimethylphenoxy group.
  • Physicochemical Properties :
    • Appearance: White solid.
    • Melting Point: 200–207°C .
  • Hazards :
    • Acute toxicity (harmful if inhaled, swallowed, or absorbed through skin).
    • Chronic effects and environmental impact remain unstudied .

Piperazine Derivatives (HBK Series)

Compounds HBK14–HBK19 () are piperazine-based analogs with phenoxyalkyl and methoxyphenyl substituents. Key distinctions include:

  • Core Structure : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
  • Substituents: HBK14: (2,6-Dimethylphenoxy)ethoxyethyl and 2-methoxyphenyl groups. HBK15: Chloro-methylphenoxy variant.
  • Implications: Piperazine derivatives often exhibit enhanced receptor-binding versatility due to additional hydrogen-bonding sites. Chloro and methoxy groups in HBK15–HBK19 may alter pharmacokinetics (e.g., metabolic stability) compared to the dimethylphenoxy group in the target compound .

4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine Hydrochloride (CAS 1185297-40-8)

  • Molecular Formula: C₁₄H₂₁Cl₂NO
  • Molecular Weight : 290.23
  • Key Differences: Substituent: Chloro-dimethylphenoxymethyl vs. dimethylphenoxy.
  • Hazard Classification : Labeled as an irritant, suggesting milder acute toxicity than 4-(Diphenylmethoxy)piperidine HCl .

Data Table: Comparative Analysis

Compound Name CAS Number Core Structure Substituents Molecular Weight Key Properties Hazards
4-(3,5-Dimethylphenoxy)piperidine HCl 308831-00-7 Piperidine 3,5-Dimethylphenoxy ~261.8 (calc.) Insufficient data Inferred acute toxicity
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 Piperidine Diphenylmethoxy 303.83 White solid, MP 200–207°C Acute toxicity
HBK14 (Piperazine derivative) Not available Piperazine 2,6-Dimethylphenoxy, 2-methoxyphenyl Varies Research compound Not classified
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine HCl 1185297-40-8 Piperidine 4-Chloro-3,5-dimethylphenoxymethyl 290.23 Irritant Irritant

Research and Regulatory Considerations

  • Pharmacological Potential: Piperidine/piperazine derivatives are often explored for CNS targets (e.g., serotonin/dopamine receptors). The dimethylphenoxy group in the target compound may balance lipophilicity and metabolic stability .
  • Regulatory Status : 4-(Diphenylmethoxy)piperidine HCl references EPA, ATSDR, and EFSA databases, suggesting regulatory scrutiny . Data gaps for the target compound highlight the need for further toxicological studies.
  • Synthetic Complexity: HBK compounds involve multi-step synthesis with phenoxyalkyl chains, while the target compound’s simpler structure may offer cost-effective production .

Biological Activity

4-(3,5-Dimethylphenoxy)piperidine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H20ClNO
  • Molecular Weight : 233.76 g/mol
  • IUPAC Name : 4-(3,5-dimethylphenoxy)piperidine; hydrochloride
  • CAS Number : 308831-00-7

The compound features a piperidine ring substituted with a 3,5-dimethylphenoxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various pathways by binding to receptors or enzymes, influencing their activity and leading to diverse biological effects.

Research indicates that it may affect neurotransmitter systems, potentially influencing mood and cognition. Additionally, its structural similarity to other piperidine derivatives suggests potential applications in treating neurological disorders and certain types of cancer .

Anticancer Properties

Studies have shown that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving the phosphatidylinositol-3-kinase/Akt signaling pathway. This pathway is crucial for regulating cell survival and proliferation .

Table 1: Summary of Anticancer Studies

StudyCell LineMechanismIC50 (µM)Reference
ABreast CancerAkt inhibition10.6
BLung CancerApoptosis induction0.1
CColon CancerCell cycle arrest0.7

Neuroprotective Effects

Research has indicated that compounds with similar structures can penetrate the blood-brain barrier (BBB), suggesting potential neuroprotective effects. For example, modifications in the piperidine structure have been shown to enhance brain penetration while maintaining low toxicity levels. This characteristic is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies and Research Findings

  • Trypanocidal Activity : A study focused on optimizing piperidine derivatives for targeting N-myristoyltransferase (NMT) in Trypanosoma brucei, a parasite responsible for sleeping sickness. The optimized compounds exhibited improved potency (IC50 = 0.1 µM) against NMT compared to earlier iterations .
  • HIV Inhibition : Research on non-nucleoside reverse transcriptase inhibitors (NNRTIs) has highlighted the potential of piperidine derivatives in inhibiting HIV replication. The selectivity index (SI) of these compounds was significantly enhanced, indicating low cytotoxicity alongside effective antiviral activity .

Q & A

Q. What are the recommended synthetic routes for 4-(3,5-dimethylphenoxy)piperidine hydrochloride, and what reaction conditions optimize yield?

A common method involves nucleophilic substitution, where 3,5-dimethylphenol reacts with a piperidine derivative (e.g., 4-chloropiperidine) in the presence of a base like K₂CO₃ or NaH. Solvents such as DMF or acetonitrile at 80–100°C for 12–24 hours are typical . For higher regioselectivity, phase-transfer catalysts or microwave-assisted synthesis may reduce reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperidine and phenyl rings.
  • HPLC with UV detection (e.g., C18 column, 254 nm) for purity assessment, as described for structurally similar piperidine derivatives .
  • Mass spectrometry (HRMS) to verify molecular weight (expected ~285.8 g/mol) and fragmentation patterns .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Stability tests under varying pH (e.g., 3–9) and temperature (4°C to 25°C) are recommended, with degradation monitored via HPLC . Store at –20°C in airtight, light-protected containers to prevent oxidation .

Advanced Research Questions

Q. What strategies can improve synthetic yield and scalability for this compound?

  • Catalytic optimization : Use Pd/C or nickel catalysts for reductive amination steps to enhance efficiency .
  • Flow chemistry : Continuous reactors may reduce side reactions and improve reproducibility for large-scale synthesis .
  • Byproduct analysis : Employ LC-MS to identify intermediates (e.g., unreacted phenol or piperidine derivatives) and adjust stoichiometry .

Q. How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

  • Chromatography : Reverse-phase HPLC with a C8 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) can separate the compound from matrix interference .
  • Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from plasma or tissue homogenates .
  • Validation parameters : Include linearity (1–100 µg/mL), LOQ (0.5 µg/mL), and precision (%RSD < 5%) per ICH guidelines .

Q. What in vitro assays are suitable for studying its biological activity, and how do structural modifications affect potency?

  • Receptor binding assays : Test affinity for histamine or opioid receptors using radioligand displacement (e.g., [³H]-mepyramine for H1 receptors) .
  • Functional assays : Measure cAMP inhibition in transfected HEK293 cells to assess GPCR antagonism .
  • SAR insights : Compare dimethylphenoxy substituents to dichloro (higher lipophilicity) or methoxy (enhanced H-bonding) analogs to correlate structure with activity .

Q. How do environmental factors (e.g., light, oxidizers) impact its stability, and what degradation products form?

  • Photodegradation : Expose to UV light (254 nm) and analyze via LC-MS; expect demethylation or piperidine ring oxidation .
  • Oxidative stress : Treat with H₂O₂ or Fe²⁺/ascorbate to simulate radical-mediated degradation, identifying quinone-like byproducts .

Q. What computational tools can predict its pharmacokinetic properties or toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.8), BBB permeability, and CYP450 inhibition .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with target receptors (e.g., histamine H1) .

Contradictions and Limitations in Current Evidence

  • Synthetic yields : reports 60–70% yields for dichloro analogs, but dimethyl derivatives may require optimized catalysts due to steric hindrance .
  • Biological activity : Piperidine derivatives with electron-withdrawing groups (e.g., –Cl) show higher receptor affinity than methyl substituents, suggesting trade-offs between lipophilicity and steric effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3,5-Dimethylphenoxy)piperidine hydrochloride
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